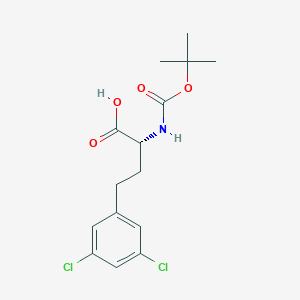

Boc-3,5-dichloro-D-homophenylalanine

CAS No.:

Cat. No.: VC16482598

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19Cl2NO4 |

|---|---|

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | (2R)-4-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |

| Standard InChI Key | WMDXHYBSJWTUFO-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Stereochemistry

Boc-3,5-dichloro-D-homophenylalanine belongs to the homophenylalanine family, distinguished by a three-carbon side chain (β-homologation) connecting the α-carbon to the phenyl group . The D-configuration at the α-carbon ensures non-natural chirality, which is critical for modulating peptide stability and receptor interactions. The 3,5-dichloro substitution pattern on the phenyl ring enhances lipophilicity and influences electronic properties, potentially altering binding affinities in biological systems .

Molecular Formula and Weight

The molecular formula is C₁₆H₂₀Cl₂N₂O₄, derived from homologation of Boc-3,5-dichloro-D-phenylalanine (C₁₄H₁₇Cl₂NO₄) with an additional methylene group in the side chain. The molecular weight is approximately 367.25 g/mol, calculated using PubChem’s atomic mass data .

Spectroscopic Identifiers

-

IUPAC Name: (R)-2-((tert-Butoxycarbonyl)amino)-4-(3,5-dichlorophenyl)butanoic acid

-

SMILES: CC(C)(C)OC(=O)NC@HC(=O)O

-

InChIKey: VKAOZRGFKAVEKA-LLVKDONJSA-N (modified from Boc-3,5-dichloro-D-phenylalanine )

Comparative Analysis with Analogues

The extended side chain in homophenylalanine increases conformational flexibility, which may enhance interactions with hydrophobic protein pockets .

Synthetic Methodologies

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A guanidine hydrochloride-catalyzed protocol in ethanol at 35–40°C achieves 93% yield for Boc-D-phenylalanine , which can be adapted for homologated derivatives:

-

Homologation: Starting from D-phenylalanine, a β-amino acid intermediate is synthesized via Arndt-Eistert homologation .

-

Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ introduces 3,5-dichloro groups .

-

Boc Protection: Guanidine hydrochloride (15 mol%) facilitates Boc₂O coupling in ethanol, followed by solvent evaporation and purification .

Key Challenges and Optimizations

-

Regioselectivity: Dichlorination at the 3,5-positions requires careful control of reaction conditions to avoid ortho/para byproducts .

-

Stereochemical Integrity: Racemization during homologation is mitigated using non-polar solvents and low temperatures .

-

Purification: Silica gel chromatography or recrystallization from hexane/ethyl acetate yields >95% enantiomeric excess .

Applications in Drug Discovery

JAK2 Inhibitor Development

Boc-protected chlorophenylalanine derivatives are pivotal in synthesizing kinase inhibitors. Compound 11 (Kd = 0.037 μM), featuring a benzyloxy group ortho to the carboxylic acid, demonstrated enhanced JAK2 binding by interacting with Asn673 and Trp718 . The 3,5-dichloro-homophenylalanine analog could further optimize hydrophobic contacts in this pocket.

Peptide Engineering

The extended side chain in homophenylalanine improves protease resistance and membrane permeability in peptide therapeutics . Incorporating 3,5-dichloro substituents may augment affinity for targets like GPCRs or ion channels.

Analytical and Spectroscopic Characterization

Chromatographic Data

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume